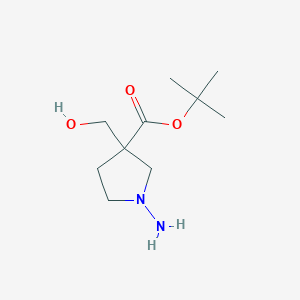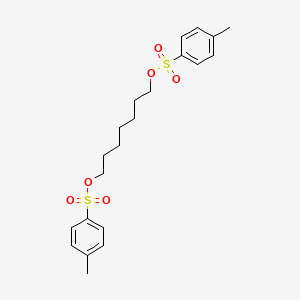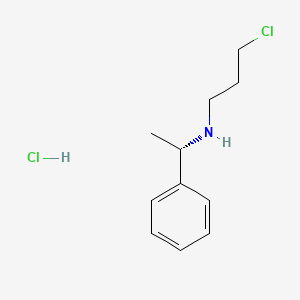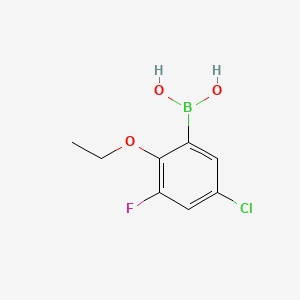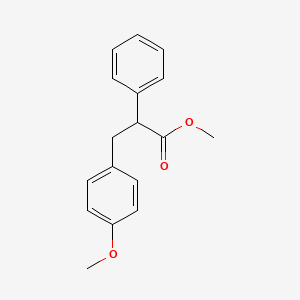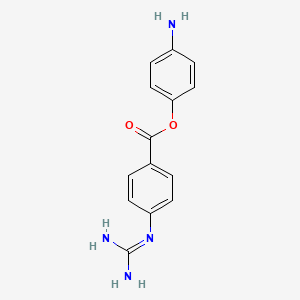
4-Aminophenyl 4-guanidinobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Aminophenyl 4-guanidinobenzoate is a chemical compound with the molecular formula C14H14N4O2 It is known for its unique structure, which includes both an amino group and a guanidine group attached to a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-aminophenyl 4-guanidinobenzoate typically involves the reaction of 4-aminobenzoic acid with cyanamide, followed by further reactions to introduce the guanidine group. One common method involves the use of diisopropylcarbodiimide (DIC) and 4-nitrophenol in dichloromethane (DCM) to form an intermediate, which is then hydrogenated using palladium on carbon (Pd-C) in tetrahydrofuran (THF) to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity, including precise control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: 4-Aminophenyl 4-guanidinobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and guanidine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can revert these derivatives back to the original amino compound.
科学研究应用
4-Aminophenyl 4-guanidinobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
作用机制
The mechanism of action of 4-aminophenyl 4-guanidinobenzoate involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of enteropeptidase, a membrane-bound serine protease localized to the duodenal brush border. By binding to the active site of the enzyme, it prevents the cleavage of peptide bonds, thereby inhibiting the enzyme’s activity .
相似化合物的比较
4-Guanidinobenzoic acid: Shares the guanidine group but lacks the amino group.
4-Aminobenzoic acid: Contains the amino group but lacks the guanidine group.
Camostat: A 4-guanidinobenzoate derivative known for its use as a protease inhibitor.
Uniqueness: 4-Aminophenyl 4-guanidinobenzoate is unique due to the presence of both amino and guanidine groups, which confer distinct chemical properties and biological activities. This dual functionality allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions.
属性
分子式 |
C14H14N4O2 |
|---|---|
分子量 |
270.29 g/mol |
IUPAC 名称 |
(4-aminophenyl) 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C14H14N4O2/c15-10-3-7-12(8-4-10)20-13(19)9-1-5-11(6-2-9)18-14(16)17/h1-8H,15H2,(H4,16,17,18) |
InChI 键 |
DMWLCBSJFMTCMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)N)N=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





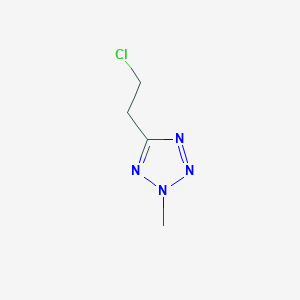
![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
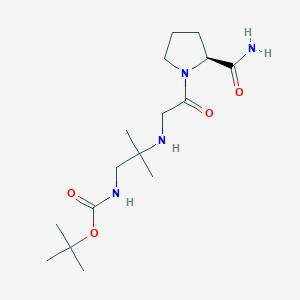

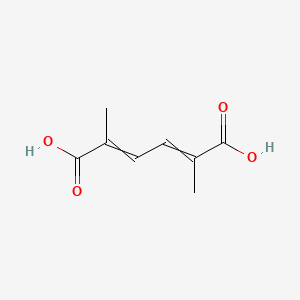
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)
